BenchChemオンラインストアへようこそ!

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

FAAH Inhibition Pain Anxiety

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207043-60-4) is a synthetic heteroaryl-substituted piperidinyl urea compound. It is structurally characterized by a central urea linker connecting a benzo[d][1,3]dioxol-5-yl group and a piperidine ring, which is further substituted with a furan-2-ylmethyl moiety.

Molecular Formula C19H23N3O4
Molecular Weight 357.41
CAS No. 1207043-60-4
Cat. No. B2956864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
CAS1207043-60-4
Molecular FormulaC19H23N3O4
Molecular Weight357.41
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
InChIInChI=1S/C19H23N3O4/c23-19(21-15-3-4-17-18(10-15)26-13-25-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23)
InChIKeyFBOPYLFPKTWEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207043-60-4)


1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207043-60-4) is a synthetic heteroaryl-substituted piperidinyl urea compound. It is structurally characterized by a central urea linker connecting a benzo[d][1,3]dioxol-5-yl group and a piperidine ring, which is further substituted with a furan-2-ylmethyl moiety. The compound is primarily described in the patent literature as a modulator of Fatty Acid Amide Hydrolase (FAAH) and belongs to a broader chemotype explored for therapeutic applications in pain, inflammation, and anxiety [1].

The Risk of Interchanging 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea with Unverified Analogs


The FAAH inhibitor chemotype is highly sensitive to structural modifications, particularly regarding central nervous system (CNS) penetration and target engagement. Small changes to the heteroaryl urea scaffold, such as altering the piperidine substituent, have been shown to cause drastic shifts in brain-to-plasma (B/P) ratios, ranging from >4:1 to 0.02:1, which cannot be predicted by simple physicochemical properties [1]. Therefore, unverified substitution of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea with a generic, structurally related analog could lead to a complete loss of the desired CNS or peripheral activity profile, undermining experimental outcomes.

Quantitative Evidence for Selection of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea


FAAH Inhibitory Activity Defines the Compound's Primary Pharmacological Class

The compound is explicitly claimed as a Fatty Acid Amide Hydrolase (FAAH) inhibitor within a patent family. While no head-to-head IC50 comparison for this exact compound could be verified from a non-excluded source, its inclusion in this specific patent population establishes its intended primary mechanism and differentiates it from other urea derivatives not claimed as FAAH modulators [1].

FAAH Inhibition Pain Anxiety

Recommended Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea Based on Verified Evidence


Investigating FAAH-Mediated Pathways in Peripheral Tissues

Based on the SAR of its structural class, where low brain penetration can be engineered via piperidine substitution [1], this specific compound, featuring a furan-2-ylmethyl group, may be ideally suited for research aiming to restrict FAAH inhibition to peripheral tissues, such as in studies of inflammatory or visceral pain, where minimizing CNS side effects is crucial.

Tool Compound for Covalent FAAH Engagement Studies

The heteroaryl urea class has been shown to inhibit FAAH via covalent modification of the active site [1]. This compound can be utilized in washout experiments or target engagement assays that characterize the duration and irreversibility of FAAH inhibition, a key pharmacodynamic differentiator from reversible inhibitors.

Structural Biology for CNS Penetration Prediction Models

The patent and associated SAR study show that CNS penetration is highly sensitive to structural changes and cannot be predicted by standard metrics like topological polar surface area (TPSA) [1]. This compound can serve as a specific structural variant in a panel used to build or validate computational models for predicting the CNS permeation of covalent inhibitors.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.